molecular formula C15H23N3O3 B1393360 [2-(2,2-Dimethyl-propionylamino)-pyridin-3-yl]-carbamic acid tert-butyl ester CAS No. 1186311-23-8

[2-(2,2-Dimethyl-propionylamino)-pyridin-3-yl]-carbamic acid tert-butyl ester

Cat. No. B1393360
M. Wt: 293.36 g/mol
InChI Key: XYKDKZCRXCENOO-UHFFFAOYSA-N
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Description

“[2-(2,2-Dimethyl-propionylamino)-pyridin-3-yl]-carbamic acid tert-butyl ester” is a chemical compound with the empirical formula C15H23N3O3 and a molecular weight of 293.36 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is CC(C)(C)OC(=O)Nc1cccnc1NC(=O)C(C)(C)C . This notation provides a way to represent the structure of the compound in a textual format.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Diastereoselective Reactions

    The compound has been utilized in diastereoselective intramolecular α-amidoalkylation reactions, which are important for asymmetric synthesis of complex molecules such as Pyrrolo[2,1-a]isoquinolines (Garcia, E., Arrasate, S., Lete, E., & Sotomayor, N., 2006).

  • Reactivity Studies

    Research on the reactivity of oximino carbonates and carbamates of 2-pyridylacetic acid esters, which relates to the transformation of pyridine-2-carbonitrile under various conditions, includes studies involving tert-butyl esters (Kim, H. Y., Lantrip, D., & Fuchs, P., 2001).

  • Dimer Formation

    An unexpected dimer formation from a derivative of this compound during a reaction intended to produce a specific molecular structure was observed, highlighting complex reaction pathways in organic synthesis (Parker, D., Hughes, S. A., Parker, D., & Ray, P. S., 2002).

Applications in Material Science

Pharmaceutical and Medicinal Research

Other Applications

  • Synthetic and Crystallographic Studies

    There have been synthetic and crystallographic studies of compounds structurally related to this chemical, providing insights into molecular structures and properties (Kant, R., Singh, V., & Agarwal, A., 2015).

  • Hydrolysis and Transesterification Studies

    The compound has been studied in the context of hydrolysis and transesterification reactions of dimethyl 3-benzamidophthalates, showcasing its role in organic synthesis (Krivec, M., Perdih, F., Košmrlj, J., & Kočevar, M., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause allergic skin reaction, and may cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl N-[2-(2,2-dimethylpropanoylamino)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-14(2,3)12(19)18-11-10(8-7-9-16-11)17-13(20)21-15(4,5)6/h7-9H,1-6H3,(H,17,20)(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKDKZCRXCENOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401136842
Record name 1,1-Dimethylethyl N-[2-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2,2-Dimethyl-propionylamino)-pyridin-3-yl]-carbamic acid tert-butyl ester

CAS RN

1186311-23-8
Record name 1,1-Dimethylethyl N-[2-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186311-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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